molecular formula C8H18N2O B1427638 Methyl[1-(morpholin-4-yl)propan-2-yl]amine CAS No. 1250905-70-4

Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Cat. No.: B1427638
CAS No.: 1250905-70-4
M. Wt: 158.24 g/mol
InChI Key: XEAWSOIXAAQONX-UHFFFAOYSA-N
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Description

Methyl[1-(morpholin-4-yl)propan-2-yl]amine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(morpholin-4-yl)propan-2-yl]amine typically involves the reaction of morpholine with an appropriate alkylating agent. One common method is the alkylation of morpholine with 2-bromo-1-methylpropane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(morpholin-4-yl)propan-2-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl[1-(morpholin-4-yl)propan-2-yl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of Methyl[1-(morpholin-4-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(morpholin-4-yl)propan-2-amine
  • N-Methylmorpholine
  • 4-Morpholineethanamine

Uniqueness

Methyl[1-(morpholin-4-yl)propan-2-yl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a methyl group attached to the nitrogen atom, enhancing its reactivity and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biological processes.

Biological Activity

Methyl[1-(morpholin-4-yl)propan-2-yl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a morpholine ring, which contributes to its solubility and biological activity. The chemical structure is as follows:

  • Molecular Formula : C₉H₁₈N₂O
  • Molecular Weight : Approximately 170.25 g/mol
  • Functional Groups : Amine and morpholine

The morpholine moiety enhances the compound's interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate enzyme activity through:

  • Hydrogen Bonding : Interaction with active sites of enzymes.
  • Hydrophobic Interactions : Stabilization of enzyme-substrate complexes.
  • Van der Waals Forces : Contributing to binding affinity.

These interactions can lead to inhibition or activation of various biochemical pathways, making it relevant in drug discovery.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities, particularly in cancer research. Key findings include:

  • Inhibition of Cancer Cell Proliferation :
    • IC₅₀ values against ovarian cancer cell lines were reported at approximately 9.40 μM, comparable to standard chemotherapeutics like cisplatin (IC₅₀ 8.50 μM) .
    • The compound showed significant inhibitory effects on hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in tumor growth and survival .
  • Enzyme Inhibition :
    • This compound demonstrated inhibitory activity against carbonic anhydrase with IC₅₀ values ranging from 8.12 to 11.13 μM . This suggests potential applications in treating conditions where carbonic anhydrase is implicated.

Case Studies

A notable case study involved the synthesis and evaluation of morpholine derivatives, including this compound, which were tested for their anticancer properties. The results indicated that these compounds could serve as lead molecules in drug development due to their efficacy against various cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC₅₀ (μM)Reference
Cancer Cell ProliferationOvarian Cancer (ID8)9.40
Hypoxia-Inducible FactorHIF-1α Inhibition-
Enzyme InhibitionCarbonic Anhydrase8.12 - 11.13

Properties

IUPAC Name

N-methyl-1-morpholin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(9-2)7-10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAWSOIXAAQONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.